molecular formula C17H15ClFNO3 B2697422 {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-CHLORO-4-FLUOROBENZOATE CAS No. 1794844-92-0

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-CHLORO-4-FLUOROBENZOATE

Cat. No.: B2697422
CAS No.: 1794844-92-0
M. Wt: 335.76
InChI Key: JOXXHVVADXWZFP-UHFFFAOYSA-N
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Description

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-CHLORO-4-FLUOROBENZOATE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a 2-methylbenzylamino group, an oxoethyl group, and a 2-chloro-4-fluorobenzoate moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-CHLORO-4-FLUOROBENZOATE typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-CHLORO-4-FLUOROBENZOATE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism by which {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-CHLORO-4-FLUOROBENZOATE exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2-chloro-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-11-4-2-3-5-12(11)9-20-16(21)10-23-17(22)14-7-6-13(19)8-15(14)18/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXXHVVADXWZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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